REACTION_CXSMILES
|
[O-]S([C:5](F)(F)F)(=O)=O.[Na].[SH:10][C:11]1[C:12]([C:21]([O:23][CH3:24])=[O:22])=[CH:13][C:14]2[C:19]([CH:20]=1)=[CH:18]C=CC=2.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C>C1C=CC=CC=1.CCCCCC.C(OCC)(=O)C>[CH2:24]([O:23][C:21](=[O:22])[C:12]1[CH:13]=[CH:14][C:19]([CH3:18])=[CH:20][C:11]=1[SH:10])[CH3:5] |f:3.4,7.8,^1:8|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F
|
Name
|
tetrakistriphenylphosphine palladium(0)
|
Quantity
|
92 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
SC=1C(=CC2=CC=CC=C2C1)C(=O)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.405 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
thiol
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down to 0° C.
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
was kept under nitrogen at −18° C.
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C1=C(C=C(C=C1)C)S)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |